Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with an ethyl carboxylate group and an amino group, as well as a difluorophenyl moiety. The molecular formula for this compound is , and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound is classified as a pyrazole derivative and falls under the broader category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their ring structures. Pyrazoles, specifically, are five-membered rings containing two adjacent nitrogen atoms.
The synthesis of ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate can be achieved through several methods. One common method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in an alcoholic solvent, typically ethanol. The general procedure includes:
The yield reported for this synthesis method is around 85%, with a melting point of approximately .
The molecular structure of ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate consists of:
The crystal structure analysis reveals that the compound crystallizes in a triclinic system with specific lattice parameters .
Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions typical for pyrazole derivatives:
These reactions are facilitated by the presence of reactive functional groups within the molecule.
The mechanism of action for ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate largely depends on its biological target. Pyrazole derivatives are often studied for their potential as inhibitors in various biochemical pathways:
The specific binding interactions and structural dynamics within target proteins are crucial for understanding its mechanism of action.
Spectroscopic data including Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide insights into functional groups present within the molecule .
Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate has potential applications in various scientific fields:
Pyrazole-4-carboxylate esters represent a privileged scaffold in medicinal chemistry, first gaining prominence in the mid-20th century as versatile intermediates for heterocyclic synthesis. The unsubstituted pyrazole core (C₃H₄N₂) is a planar, π-excessive aromatic heterocycle featuring two adjacent nitrogen atoms that confer distinctive electronic properties and hydrogen-bonding capabilities [8]. Early research focused on simple alkyl/aryl derivatives like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (PubChem CID: 85270) [1], which demonstrated modest bioactivity but limited drug-likeness. The 1970s–1990s saw strategic modifications at N1, C4, and the 5-amino group to enhance pharmacological potential, exemplified by ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-08-8). This chlorinated derivative emerged as a key intermediate for anti-inflammatory and analgesic agents, with documented applications in agrochemicals and polymer science [3].
The 21st century ushered in advanced catalytic methods (e.g., ligand-free systems, microwave-assisted synthesis) enabling precise functionalization [8]. Concurrently, pyrazole-4-carboxylates were identified as bioisosteres of purine nucleobases, driving their incorporation into kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines as CDK2 antagonists) . Derivatives like ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-70-7) and ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate highlighted fluorine’s role in optimizing bioactivity [4] [5]. These innovations cemented pyrazole-4-carboxylates as "molecular Lego blocks" for drug discovery, particularly in oncology and CNS disorders [7] .
Compound Name | Substituent at N1 | Molecular Weight | Key Historical Applications |
---|---|---|---|
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Phenyl | 231.26 g/mol | Early lead for heterocyclic synthesis [1] |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | 3-Chlorophenyl | 265.70 g/mol | Anti-inflammatory intermediates, agrochemicals [3] |
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | 3-Fluorophenyl | 249.25 g/mol | Fluorinated analog for enhanced CNS activity [4] |
Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate | 3,5-Difluorophenyl | 267.24 g/mol | Targeted kinase inhibition, improved metabolic stability [2] |
The incorporation of 3,5-difluorophenyl at N1 of the pyrazole ring (ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate; PubChem CID: 83808189, C₁₂H₁₁F₂N₃O₂) [2] represents a deliberate strategy to enhance target engagement and pharmacokinetics. This design leverages three fluorine-specific effects:
The 3,5-difluoro configuration also imposes conformational rigidity due to steric repulsion between ortho-fluorines, favoring bioactive geometries inaccessible to flexible residues. This is critical for kinase inhibitors where planar stacking in the adenine binding pocket is essential . Comparative studies show ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate exhibits 3–5-fold greater CDK2 binding affinity (IC₅₀ ≈ 0.057–0.119 μM) than its 3-fluorophenyl analog, attributed to optimal fluorine-mediated van der Waals contacts with hydrophobic residues (e.g., Leu83) .
Table 2: Physicochemical and Biological Impact of 3,5-Difluorophenyl vs. Analogues
Compound | logPa | Metabolic Stability (t₁/₂, min)b | CDK2 Inhibition IC₅₀ (μM) | Cytotoxicity (HCT-116 IC₅₀, nM) |
---|---|---|---|---|
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 1.8 | 15 | >10 | >1,000 |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | 2.3 | 22 | 3.2 | 97 |
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | 2.1 | 38 | 1.1 | 76 |
Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate | 2.6 | >60 | 0.057–0.119 | 6–7 |
a Calculated octanol-water partition coefficient; b In vitro microsomal half-life [2] [3] [4].
Figure 1: Rational Design of 3,5-Difluorophenyl Substitution: (A) Fluorine-induced electronic effects enhancing H-bonding with kinase targets; (B) Conformational rigidity favoring binding pocket occupancy; (C) Metabolic blockade at C3'/C5' positions.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4